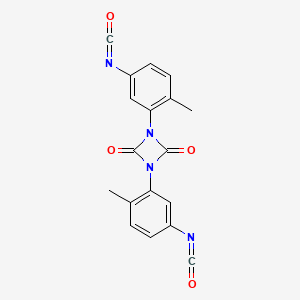
1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione is a complex organic compound that belongs to the class of aromatic polyisocyanates. This compound is characterized by the presence of two isocyanate groups attached to a diazetidine ring, which is further substituted with methyl groups. It is primarily used in the production of polymers and as a cross-linking agent in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione typically involves the reaction of 5-isocyanato-2-methylphenyl isocyanate with a diazetidine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The key steps in the synthetic route include:
Formation of the Diazetidine Ring: The diazetidine ring is synthesized by reacting a suitable diamine with a diisocyanate compound. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution with Isocyanate Groups: The diazetidine ring is then reacted with 5-isocyanato-2-methylphenyl isocyanate to introduce the isocyanate groups. This step requires precise control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize the efficiency and yield of the product. Key considerations in industrial production include:
Temperature Control: Maintaining an optimal temperature range to prevent decomposition of the reactants and products.
Purity of Reactants: Using high-purity reactants to minimize impurities in the final product.
Catalysts: Employing suitable catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as amines, alcohols, and acids.
Polymerization: The compound can undergo polymerization reactions to form high-molecular-weight polymers.
Hydrolysis: In the presence of water, the isocyanate groups hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Amines: React with isocyanate groups to form urea derivatives.
Alcohols: React with isocyanate groups to form urethane derivatives.
Acids: React with isocyanate groups to form amide derivatives.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Urethane Derivatives: Formed from the reaction with alcohols.
Amide Derivatives: Formed from the reaction with acids.
Applications De Recherche Scientifique
1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of high-performance polymers.
Material Science: Employed in the development of advanced materials with enhanced mechanical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of cross-linked networks. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups react with nucleophiles such as amines and alcohols to form stable covalent bonds.
Polymerization: The compound can initiate polymerization reactions, leading to the formation of high-molecular-weight polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Toluene Diisocyanate: An aromatic diisocyanate used in the production of polyurethanes.
4,4’-Methylenediphenyl Diisocyanate: Another aromatic diisocyanate commonly used in the manufacture of polyurethane foams.
Hexamethylene Diisocyanate: An aliphatic diisocyanate used in the production of coatings and adhesives.
Uniqueness
1,3-Bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione is unique due to its diazetidine ring structure, which imparts distinct chemical and physical properties. The presence of the diazetidine ring enhances the compound’s reactivity and stability, making it suitable for specialized applications in polymer chemistry and material science.
Propriétés
Numéro CAS |
5393-85-1 |
|---|---|
Formule moléculaire |
C18H12N4O4 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
1,3-bis(5-isocyanato-2-methylphenyl)-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C18H12N4O4/c1-11-3-5-13(19-9-23)7-15(11)21-17(25)22(18(21)26)16-8-14(20-10-24)6-4-12(16)2/h3-8H,1-2H3 |
Clé InChI |
WCUIIQMWKGRYPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=C=O)N2C(=O)N(C2=O)C3=C(C=CC(=C3)N=C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


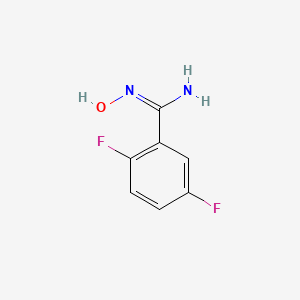
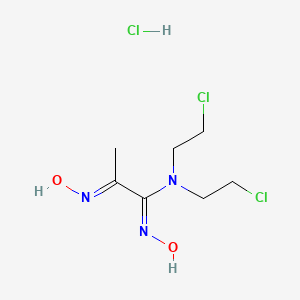
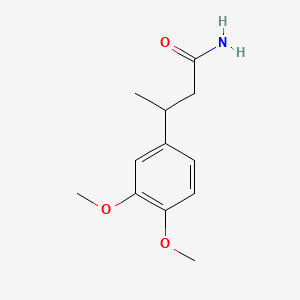
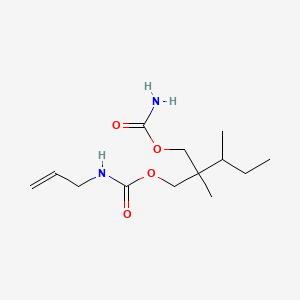

![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B13797629.png)

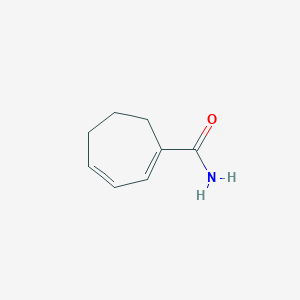
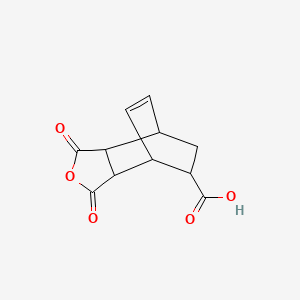
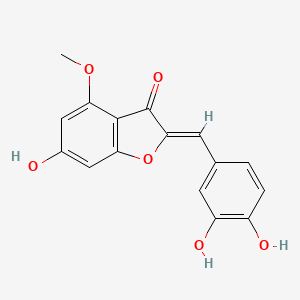
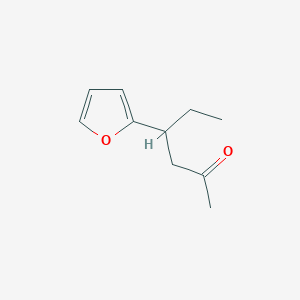
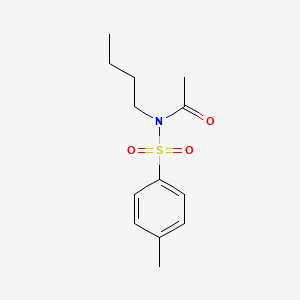
![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)

